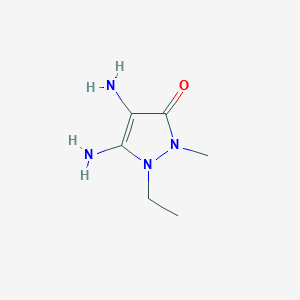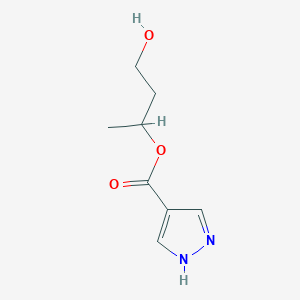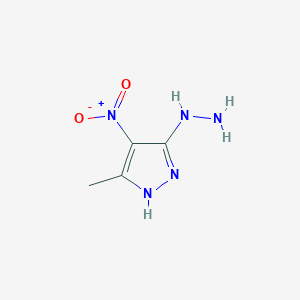![molecular formula C8H4F3NO B12870631 2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . Subsequent difluoromethylation and fluorination can be achieved using reagents such as difluoromethyl sulfone and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-fluorobenzo[d]oxazole may involve scalable synthetic routes that utilize metal-catalyzed reactions or metal-free synthetic strategies. These methods are designed to optimize yield, purity, and cost-effectiveness while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-fluorobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and fluorine groups enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated and fluorinated benzoxazoles, such as:
- 2-(Difluoromethyl)-benzoxazole
- 6-Fluorobenzoxazole
- 2-(Trifluoromethyl)-benzoxazole
Uniqueness
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4F3NO |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H |
Clave InChI |
OOWRAXRGKQQOGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)

![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)






![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)



